molecular formula C11H7FIN3O4 B10908970 Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B10908970
M. Wt: 391.09 g/mol
InChI Key: MBDWPRLZVKJSCO-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoro-nitrophenyl group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Iodination: The substitution of a hydrogen atom with an iodine atom on the pyrazole ring.

    Esterification: The formation of the carboxylate ester group.

Each step requires specific reagents and conditions. For example, nitration may involve the use of nitric acid and sulfuric acid, while iodination might require iodine and a suitable catalyst. Esterification often involves methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen exchange reactions, particularly involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodine atom could result in various halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of both a pyrazole ring and an iodine atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7FIN3O4

Molecular Weight

391.09 g/mol

IUPAC Name

methyl 1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylate

InChI

InChI=1S/C11H7FIN3O4/c1-20-11(17)10-8(13)5-15(14-10)9-3-2-6(16(18)19)4-7(9)12/h2-5H,1H3

InChI Key

MBDWPRLZVKJSCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1I)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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